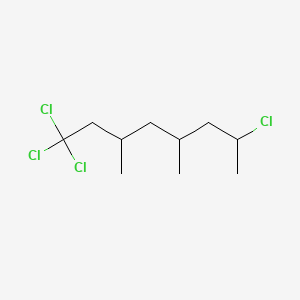
1,1,1,7-Tetrachloro-3,5-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7-Tetrachloro-3,5-dimethyloctane is a chemical compound characterized by its unique structure, which includes three asymmetrical carbon atoms and nonequivalent terminal groups. This compound can exist in the form of four diastereomeric racemic modifications
Méthodes De Préparation
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves the radical telomerization of propylene with carbon tetrachloride. This process can be influenced by the presence of certain transition metal compounds, which can affect the yield and distribution of the different diastereomeric forms . The reaction conditions, such as temperature and reagent concentrations, play a crucial role in determining the final product distribution .
Analyse Des Réactions Chimiques
1,1,1,7-Tetrachloro-3,5-dimethyloctane undergoes various chemical reactions, including substitution and epimerization. The compound’s reactivity is influenced by the presence of asymmetrical carbon atoms and the specific configuration of its diastereomers . Common reagents used in these reactions include anhydrous aluminum chloride (A1C1 3) and other radical initiators . The major products formed from these reactions depend on the specific reaction conditions and the diastereomeric form of the starting material .
Applications De Recherche Scientifique
In chemistry, it is used to investigate stereochemical properties and reaction mechanisms . In biology and medicine, its unique structure makes it a candidate for studying the effects of stereochemistry on biological activity . Additionally, the compound’s reactivity and stability make it useful in industrial applications, such as the production of specialized polymers and materials .
Mécanisme D'action
The mechanism of action of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves its interaction with molecular targets through stereospecific pathways. The compound’s effects are mediated by its ability to undergo stereodirected reactions, which are influenced by the configuration of its asymmetrical carbon atoms . The specific pathways and molecular targets involved depend on the reaction conditions and the diastereomeric form of the compound .
Comparaison Avec Des Composés Similaires
1,1,1,7-Tetrachloro-3,5-dimethyloctane can be compared to other similar compounds, such as other tetrachlorinated alkanes and dimethyl-substituted alkanes. Its uniqueness lies in the specific arrangement of its chlorine and methyl groups, which gives it distinct stereochemical properties and reactivity . Similar compounds include 1,1,1,3-tetrachloro-2,2-dimethylpropane and 1,1,1,5-tetrachloro-3,3-dimethylpentane .
Propriétés
Numéro CAS |
17977-23-0 |
|---|---|
Formule moléculaire |
C10H18Cl4 |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
1,1,1,7-tetrachloro-3,5-dimethyloctane |
InChI |
InChI=1S/C10H18Cl4/c1-7(5-9(3)11)4-8(2)6-10(12,13)14/h7-9H,4-6H2,1-3H3 |
Clé InChI |
DHJBGJUSSPJFNV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)CC(Cl)(Cl)Cl)CC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


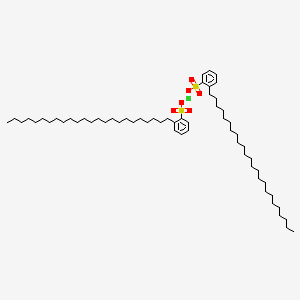

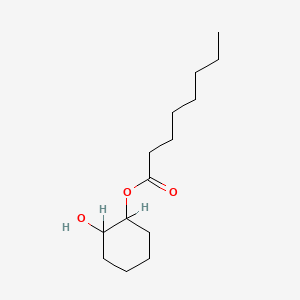
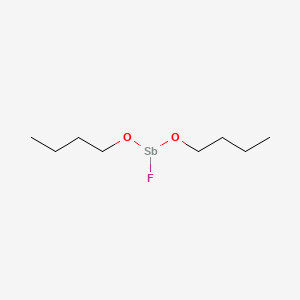
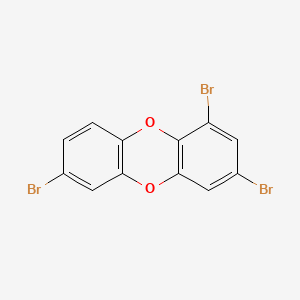
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
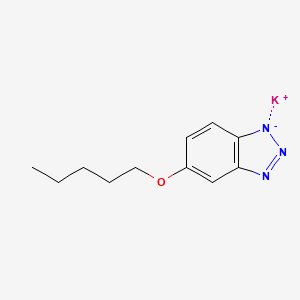
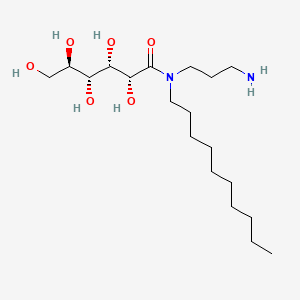

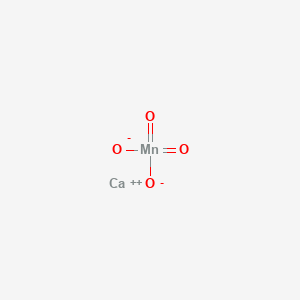
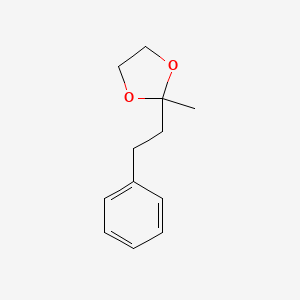
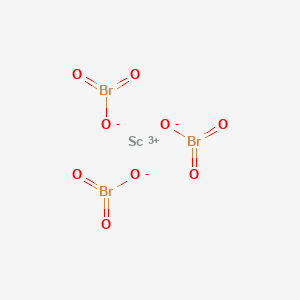
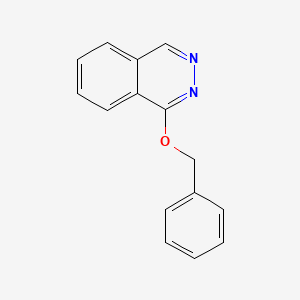
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
